Sanglifehrin A
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Sanglifehrin A is a polyketide natural product known for its potent immunosuppressive activity. It was first isolated from the fermentation broth of the actinomycete Streptomyces sp. A92-308110 in 1999 . This compound is structurally unique, featuring a 22-membered macrocycle and a rare 6,6-spirocyclic lactam unit . This compound has garnered significant interest due to its ability to bind cyclophilins and its potential therapeutic applications.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of Sanglifehrin A involves several key steps, including the construction of the macrocyclic core and the formation of the spirocyclic lactam. One approach involves the use of Brown crotylation to install stereocenters, followed by cross metathesis with crotonaldehyde using Hoveyda-Grubbs Second Generation catalyst . The macrocycle is then closed via ring-closing metathesis, and the spirocyclic lactam is formed through a stereo-controlled spirocyclization .
Industrial Production Methods: Industrial production of this compound typically involves fermentation of the Streptomyces sp. A92-308110 strain. The fermentation broth is then subjected to extraction and purification processes to isolate the compound .
Chemical Reactions Analysis
Types of Reactions: Sanglifehrin A undergoes various chemical reactions, including:
Oxidation: this compound can be oxidized to form different derivatives.
Reduction: Reduction reactions can modify the functional groups within the molecule.
Substitution: Substitution reactions can introduce new functional groups or replace existing ones.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are used.
Substitution: Reagents like alkyl halides and nucleophiles are employed under various conditions.
Major Products: The major products formed from these reactions include various derivatives of this compound with modified functional groups, which can exhibit different biological activities .
Scientific Research Applications
Sanglifehrin A has a wide range of scientific research applications:
Chemistry: It serves as a valuable tool for studying cyclophilin-binding compounds and their mechanisms.
Biology: this compound is used to investigate the role of cyclophilins in cellular processes.
Mechanism of Action
Sanglifehrin A exerts its effects by binding to cyclophilin A, a peptidyl-prolyl isomerase involved in protein folding. This binding inhibits the isomerase activity of cyclophilin A, thereby affecting various cellular processes . Unlike other immunosuppressive drugs, this compound does not inhibit the phosphatase activity of calcineurin. Instead, it blocks IL-2-dependent T cell proliferation at the G1 phase of the cell cycle . Additionally, this compound induces the secretion of cyclophilin B from the endoplasmic reticulum, preventing the synthesis of collagen type I in activated myofibroblasts .
Comparison with Similar Compounds
- Cyclosporin A
- FK506 (Tacrolimus)
- Rapamycin (Sirolimus)
Properties
CAS No. |
187148-13-6 |
---|---|
Molecular Formula |
C60H91N5O13 |
Molecular Weight |
1090.4 g/mol |
IUPAC Name |
(3S,6S,9R,10R,11S,12S,13E,15E,18S,21S)-18-[(2E,4E,8S,9S)-10-[(2S,3R,4S,5S,6R,9S,11S)-9-ethyl-4-hydroxy-3,5,11-trimethyl-8-oxo-1-oxa-7-azaspiro[5.5]undecan-2-yl]-9-hydroxy-8-methyldeca-2,4-dien-2-yl]-10,12-dihydroxy-3-[(3-hydroxyphenyl)methyl]-11-methyl-9-(3-oxobutyl)-6-propan-2-yl-19-oxa-1,4,7,25-tetrazabicyclo[19.3.1]pentacosa-13,15-diene-2,5,8,20-tetrone |
InChI |
InChI=1S/C60H91N5O13/c1-11-43-30-37(6)60(63-55(43)72)41(10)53(70)40(9)51(78-60)33-49(69)35(4)20-14-12-15-21-36(5)50-26-17-13-16-25-48(68)39(8)54(71)45(28-27-38(7)66)56(73)62-52(34(2)3)57(74)61-47(32-42-22-18-23-44(67)31-42)58(75)65-29-19-24-46(64-65)59(76)77-50/h12-13,15-18,21-23,25,31,34-35,37,39-41,43,45-54,64,67-71H,11,14,19-20,24,26-30,32-33H2,1-10H3,(H,61,74)(H,62,73)(H,63,72)/b15-12+,17-13+,25-16+,36-21+/t35-,37-,39-,40-,41-,43-,45+,46-,47-,48-,49-,50-,51-,52-,53-,54+,60+/m0/s1 |
InChI Key |
ONJZYZYZIKTIEG-CFBQITSMSA-N |
Isomeric SMILES |
CC[C@H]1C[C@@H]([C@@]2([C@H]([C@H]([C@H]([C@@H](O2)C[C@@H]([C@@H](C)CC/C=C/C=C(\C)/[C@@H]3C/C=C/C=C/[C@@H]([C@@H]([C@H]([C@H](C(=O)N[C@H](C(=O)N[C@H](C(=O)N4CCC[C@H](N4)C(=O)O3)CC5=CC(=CC=C5)O)C(C)C)CCC(=O)C)O)C)O)O)C)O)C)NC1=O)C |
Canonical SMILES |
CCC1CC(C2(C(C(C(C(O2)CC(C(C)CCC=CC=C(C)C3CC=CC=CC(C(C(C(C(=O)NC(C(=O)NC(C(=O)N4CCCC(N4)C(=O)O3)CC5=CC(=CC=C5)O)C(C)C)CCC(=O)C)O)C)O)O)C)O)C)NC1=O)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.